Cas no 861909-30-0 ((R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate structure
861909-30-0 structure
상품 이름:(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
CAS 번호:861909-30-0
MF:C40H37O4P
메가와트:612.693152189255
MDL:MFCD27920532
CID:2360881

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 화학적 및 물리적 성질

이름 및 식별자

    • (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • (11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • MDL: MFCD27920532
    • 인치: 1S/C40H37O4P/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6/h7-24H,1-6H3,(H,41,42)
    • InChIKey: NLMLOSHPJMFGTF-UHFFFAOYSA-N
    • 미소: O=P1(OC2C(C3C=CC(C(C)(C)C)=CC=3)=CC3C(C=2C2C(=C(C4C=CC(C(C)(C)C)=CC=4)C=C4C=2C=CC=C4)O1)=CC=CC=3)O

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y1244140-250mg
(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
861909-30-0 97%
250mg
$140 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TK529-50mg
(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
861909-30-0 98% 99%ee
50mg
424.0CNY 2021-07-15
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0241-50mg
(11bS)​-2,​6-Bis[3,​5-​bis(1,​1-​dimethylethyl)​-​4-​methoxyphenyl]​-​4-​hydroxy-​4-​oxide-dinaphtho[2,​1-​d:1',​2'-​f]​[1,​3,​2]​dioxaphosphepin
861909-30-0 98%,99%e.e.
50mg
780CNY 2021-05-07
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0216-50mg
(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
861909-30-0 98%,99%e.e.
50mg
¥650.0 2024-07-19
Aaron
AR00IMJD-1g
(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
861909-30-0 97%
1g
$335.00 2025-02-10
abcr
AB496730-1g
(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-binaphthyl-2, 2'-diyl hydrogenphosphate, 95%; .
861909-30-0 95%
1g
€650.00 2025-02-18
1PlusChem
1P00IMB1-100mg
(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
861909-30-0 98% 99%ee
100mg
$77.00 2024-04-21
Aaron
AR00IMJD-250mg
(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
861909-30-0 97%
250mg
$88.00 2025-02-10
A2B Chem LLC
AI67917-250mg
(11bR)-2,6-Bis(4-(tert-butyl)phenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
861909-30-0 95%
250mg
$142.00 2024-04-19
abcr
AB496730-1 g
(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-binaphthyl-2, 2'-diyl hydrogenphosphate, 95%; .
861909-30-0 95%
1g
€650.00 2023-07-10

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

합성회로 2

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, 80 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  reflux; 16 h, rt
4.1 Reagents: Pyridine Solvents: Water ;  3 h, 100 °C
참조
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; et al, Angewandte Chemie, 2013, 52(35), 9266-9270

합성회로 3

반응 조건
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C
2.2 Reagents: Phosphorus oxychloride ;  10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 2 h, rt
참조
Catalytic Enantioselective Nazarov Cyclization: Construction of Vicinal All-Carbon-Atom Quaternary Stereocenters
Jolit, Anais; et al, Angewandte Chemie, 2014, 53(24), 6180-6183

합성회로 4

반응 조건
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  6 h, rt
2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  48 h, 85 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
참조
A Protecting-Group-Free Route to Chiral BINOL-Phosphoric Acids
Li, Bao-Jian; et al, European Journal of Organic Chemistry, 2011, 2011(20-21), 3932-3937

합성회로 5

반응 조건
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  28 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

합성회로 6

반응 조건
1.1 Reagents: Barium hydroxide Catalysts: Triphenylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C
3.2 Reagents: Phosphorus oxychloride ;  10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 2 h, rt
참조
Catalytic Enantioselective Nazarov Cyclization: Construction of Vicinal All-Carbon-Atom Quaternary Stereocenters
Jolit, Anais; et al, Angewandte Chemie, 2014, 53(24), 6180-6183

합성회로 7

반응 조건
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  72 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

합성회로 8

반응 조건
1.1 Reagents: Pyridine Solvents: Water ;  3 h, 100 °C
참조
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; et al, Angewandte Chemie, 2013, 52(35), 9266-9270

합성회로 9

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 rt; 6 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
2.2 Reagents: Iodine ;  -78 °C; 2 h, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
5.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
5.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

합성회로 10

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  48 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
참조
A Protecting-Group-Free Route to Chiral BINOL-Phosphoric Acids
Li, Bao-Jian; et al, European Journal of Organic Chemistry, 2011, 2011(20-21), 3932-3937

합성회로 11

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

합성회로 12

반응 조건
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  reflux; 16 h, rt
3.1 Reagents: Pyridine Solvents: Water ;  3 h, 100 °C
참조
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; et al, Angewandte Chemie, 2013, 52(35), 9266-9270

합성회로 13

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Iodine ;  -78 °C; 2 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
4.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

합성회로 14

반응 조건
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

합성회로 15

반응 조건
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  72 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

합성회로 16

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 12 h, 98 °C; 98 °C → rt
1.2 Solvents: Water ;  rt; 6 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  15 min, rt
참조
Bronsted Acid-Catalyzed Regioselective Carboxamidation of 2-Indolylmethanols with Isonitriles
Chaudhari, Tohasib Yusub; et al, Journal of Organic Chemistry, 2023, 88(15), 10412-10425

합성회로 17

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

합성회로 18

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  1 h, rt
1.2 6 h, rt; rt → -78 °C
1.3 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 24 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, 80 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 24 h, rt
3.2 Reagents: Water ;  0 °C
4.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  reflux; 16 h, rt
5.1 Reagents: Pyridine Solvents: Water ;  3 h, 100 °C
참조
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; et al, Angewandte Chemie, 2013, 52(35), 9266-9270

합성회로 19

반응 조건
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  22 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
참조
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Raw materials

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:861909-30-0)(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
A1056955
순결:99%/99%
재다:250mg/1g
가격 ($):181.0/680.0